7-(Trifluoromethyl)indoline hydrochloride

Description

Chemical Identity and Nomenclature

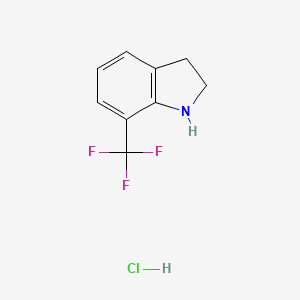

This compound possesses a well-defined chemical identity characterized by systematic nomenclature standards established by international chemical organizations. The compound bears the Chemical Abstracts Service registry number 1803604-86-5, providing unambiguous identification within global chemical databases. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name is designated as this compound, reflecting the precise positioning of the trifluoromethyl substituent at the 7-position of the indoline ring system.

The molecular formula C9H9ClF3N indicates a molecular composition consisting of nine carbon atoms, nine hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom, resulting in a molecular weight of 223.62 grams per mole. The structural framework encompasses a bicyclic indoline core featuring a benzene ring fused to a pyrrolidine ring, with the trifluoromethyl group specifically positioned at the 7-carbon of the benzene portion. The hydrochloride designation signifies the presence of a chloride anion associated with the protonated nitrogen center, forming a stable crystalline salt structure suitable for handling and storage under standard laboratory conditions.

Alternative nomenclature systems recognize this compound through various synonymous designations including 7-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride, emphasizing the dihydroindole structural motif. The InChI code 1S/C9H8F3N.ClH/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7;/h1-3,13H,4-5H2;1H provides a unique digital fingerprint enabling precise identification across computational chemistry platforms. This systematic approach to nomenclature ensures consistent communication within the scientific community while facilitating accurate database searches and regulatory compliance procedures.

Historical Context and Developmental Significance

The historical development of this compound emerges from the broader evolution of fluorinated heterocyclic chemistry, which gained momentum during the mid-to-late twentieth century as researchers recognized the unique properties imparted by fluorine substitution. The systematic investigation of trifluoromethyl groups in relationship to biological activity traces back to pioneering work by F. Lehmann in 1927, establishing foundational understanding of fluorinated organic compounds. Early synthetic methodologies for trifluoromethyl incorporation were developed by Frédéric Swarts in 1892, utilizing antimony fluoride-based transformations that laid groundwork for subsequent fluorinated compound synthesis.

The specific development of indoline derivatives containing trifluoromethyl substituents represents a convergence of heterocyclic chemistry advancement and fluorinated compound synthesis technologies. The McLoughlin-Thrower reaction, introduced in 1968, provided early coupling methodologies using iodofluoroalkanes with iodoaromatic compounds and copper catalysis, later adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylation applications. These foundational synthetic approaches enabled the preparation of complex fluorinated heterocycles including substituted indoline derivatives.

Contemporary synthetic methodologies for trifluoromethylated indoline compounds have evolved significantly through metal-catalyzed approaches and advanced fluorinating reagents. Research by Rey-Rodriguez and colleagues demonstrated iron(II) catalyzed trifluoromethylation of indole systems under mild reaction conditions, though with limited regioselectivity challenges. Subsequent developments by Choi and coworkers explored platinum(II) complex catalyzed trifluoromethylation using carbon tetrafluoride and visible light activation, advancing the field toward more sophisticated synthetic protocols. The emergence of sodium trifluoroacetate as an environmentally friendly trifluoromethyl source has further expanded synthetic accessibility for fluorinated indoline derivatives.

The developmental trajectory of this compound synthesis reflects broader trends in fluorinated pharmaceutical intermediate preparation. Advanced synthetic protocols have incorporated palladium-catalyzed dual functionalization strategies utilizing trifluoroacetimidoyl chlorides for regioselective construction of trifluoromethyl-containing indoles and indolines. These methodologies demonstrate substrate-controlled regioselectivity enabling controllable access to diverse structural variants through strategic manipulation of alkene substrates and reaction conditions.

Research Objectives and Academic Relevance

The academic significance of this compound stems from its utility as a versatile synthetic building block in medicinal chemistry research and its role in advancing fundamental understanding of fluorinated heterocyclic systems. Contemporary research objectives focus on exploiting the unique electronic and steric properties imparted by the trifluoromethyl substituent to develop novel pharmaceutical scaffolds with enhanced biological activity profiles. The compound serves as a critical intermediate in the synthesis of complex trifluoromethylated alkaloid analogues and pharmaceutical targets requiring precise substitution patterns.

Mechanistic studies utilizing 7-(trifluoromethyl)indoline derivatives contribute significantly to understanding structure-activity relationships in fluorinated bioactive compounds. Research investigations have demonstrated that trifluoromethyl substitution at specific positions within indoline frameworks can dramatically alter pharmacokinetic properties, metabolic stability, and biological target selectivity. These findings support continued academic interest in developing synthetic methodologies for accessing diverse trifluoromethylated indoline variants with controllable substitution patterns and stereochemical configurations.

The compound plays a pivotal role in advancing synthetic methodology development through its use in exploring novel trifluoromethylation reactions and cycloaddition processes. Recent academic investigations have utilized α-trifluoromethyl-(indol-3-yl)methanols as trifluoromethylated 1,3-dipoles in formal [3+2] cycloaddition reactions for constructing five-membered carbocycles in 1-trifluoromethylated cyclopenta[b]indole alkaloids. These studies demonstrate the broader synthetic utility of trifluoromethylated indoline systems in accessing complex molecular architectures through innovative reaction pathways.

Current research directions emphasize the development of metal-free synthetic approaches for preparing trifluoromethylated indoline derivatives under environmentally sustainable conditions. Academic investigations have explored oxidative trifluoromethylation protocols using sodium trifluoroacetate under metal-free conditions, achieving selective introduction of trifluoromethyl groups at specific indole positions. These methodological advances align with contemporary emphasis on green chemistry principles while maintaining synthetic efficiency and product selectivity.

Propriétés

IUPAC Name |

7-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7;/h1-3,13H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQJMMPZRLVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mechanistic Highlights:

- Initial hydrolysis of trifluoroacetimidoyl chloride in trace water produces an amide intermediate.

- Coordination of alkene substrates with Pd(II) catalyst forms a Pd(II) complex.

- Nucleopalladation with the amide intermediate leads to a Pd(II) complex.

- Oxidative addition of the aryl C–I bond generates a Pd(IV) intermediate.

- Reductive elimination yields the trifluoromethylated indoline.

- TEMPO is used as an oxidant to regenerate Pd(II) from Pd(0), maintaining catalytic turnover.

This method affords high regioselectivity and good yields of 7-(trifluoromethyl)indoline derivatives under mild conditions.

Copper-Mediated Domino Trifluoromethylation/Cyclization

Another effective synthetic route employs copper-mediated trifluoromethylation using fluoroform-derived reagents (CuCF3). This domino reaction involves:

- Starting from 2-alkynylanilines as substrates.

- Copper-catalyzed trifluoromethylation and intramolecular cyclization to form the indoline ring.

- This method ensures precise introduction of the trifluoromethyl group at the desired position.

The process benefits from the use of inexpensive industrial byproduct fluoroform as the trifluoromethyl source, making it cost-effective and scalable.

Industrial and Flow Chemistry Approaches

Industrial scale preparation often utilizes continuous flow processes to enhance efficiency and scalability. Key features include:

- Use of modular flow platforms.

- Readily available organic precursors.

- Cesium fluoride as the fluorine source.

- Streamlined synthesis with improved reaction control and safety.

These methods are designed for large-scale production of this compound with reproducible quality and yield.

Typical Reaction Conditions and Reagents

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Pd-Catalyzed regioselective functionalization | Pd(II) catalyst, trifluoroacetimidoyl chloride, TEMPO, trace water | Moderate to high | Regioselective, mild conditions |

| Copper-mediated domino trifluoromethylation | CuCF3 reagent (from fluoroform), 2-alkynylanilines, copper catalyst | Moderate to high | Domino process, cost-effective CF3 source |

| Continuous flow industrial synthesis | Organic precursors, cesium fluoride, flow reactor setup | High | Scalable, efficient, reproducible |

Analytical Characterization of the Trifluoromethyl Group

- ¹⁹F NMR Spectroscopy: The trifluoromethyl group typically shows a singlet between -60 to -65 ppm, confirming its presence and position.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula accuracy.

- NMR (¹H and ¹³C): Supports structural elucidation of the indoline framework and substitution pattern.

Research Findings and Optimization Notes

- The palladium-catalyzed method’s regioselectivity is influenced by ligand choice and substrate structure.

- TEMPO’s role as an oxidant is crucial for catalyst regeneration, though its exact mechanistic role requires further study.

- Copper-mediated domino reactions provide a one-pot synthesis with fewer steps and lower costs.

- Continuous flow methods improve scalability and safety, critical for industrial applications.

- Yields vary depending on substrate and reaction optimization, typically ranging from moderate (30–60%) to high (>80%) in optimized protocols.

Summary Table of Preparation Routes

Analyse Des Réactions Chimiques

Types of Reactions

7-(Trifluoromethyl)indoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound to different hydrogenated forms.

Substitution: Electrophilic substitution reactions can introduce other functional groups into the indoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Applications De Recherche Scientifique

Chemical Properties and Structure

7-(Trifluoromethyl)indoline hydrochloride features a trifluoromethyl group attached to the indoline structure, enhancing its lipophilicity and stability. Its molecular formula is , with a molecular weight of approximately 213.62 g/mol. The indole core contributes to its diverse biological activities, influencing cellular signaling pathways and gene expression.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. A study evaluated various derivatives against MCF-7 breast cancer cells, revealing significant cytotoxicity attributed to the indole structure's interactions with biological targets. The IC50 values for some derivatives were notably low, indicating strong activity against cancer cells:

| Compound | IC50 (μM) |

|---|---|

| 2 | 0.035 ± 0.003 |

| 17 | 0.070 ± 0.014 |

| 16 | >1000 |

This data suggests that modifications to the indoline structure can enhance anticancer properties, making it a promising scaffold for drug development .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant inhibition:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | Significant | All tested microorganisms |

These findings indicate the potential of trifluoromethyl-substituted indolines as candidates for developing new antimicrobial agents .

Inhibitors in Disease Models

This compound has also been explored as a non-covalent inhibitor in disease models, particularly in studies related to Notum inhibition, which plays a role in Wnt signaling pathways implicated in various cancers. The compound's ability to restore Wnt signaling in cellular assays demonstrates its utility in understanding disease mechanisms and developing therapeutic strategies .

Structure-Activity Relationship Studies

Research into the structure-activity relationships of indole-based compounds has provided insights into optimizing their biological activity. For example, modifications at specific positions on the indoline ring have been shown to significantly affect potency and selectivity against targets such as HIV-1 fusion proteins .

Mécanisme D'action

The mechanism of action of 7-(Trifluoromethyl)indoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Core Structure and Substituent Variations

The following table summarizes key structural and functional differences between 7-(Trifluoromethyl)indoline hydrochloride and its analogs:

Physicochemical and Functional Insights

- Lipophilicity and Bioavailability: The trifluoromethyl group in this compound increases lipophilicity compared to non-fluorinated analogs (e.g., 7-aminoindole derivatives), enhancing membrane permeability . In contrast, the aminoethyl group in 3-(2-Aminoethyl)-5-methylindole hydrochloride improves water solubility, favoring applications in aqueous formulations .

- The -CF₂H group in 7-Chloro-3-(difluoromethyl)-1H-indole offers intermediate polarity between -CF₃ and -CH₃, balancing solubility and reactivity .

- Structural Rigidity: Saturated cores (e.g., indoline, tetrahydroisoquinoline) provide conformational rigidity, which may enhance selectivity in receptor binding compared to aromatic indole derivatives .

Activité Biologique

7-(Trifluoromethyl)indoline hydrochloride, a compound featuring a trifluoromethyl group attached to an indoline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1803604-86-5

- Molecular Formula : C9H8ClF3N

- Molecular Weight : 221.62 g/mol

Antiproliferative Effects

Research indicates that compounds related to indoline structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating indole derivatives found that modifications at the 7-position, particularly with trifluoromethyl groups, enhanced biological activity against cancer cells such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 7-(Trifluoromethyl)indoline | MCF-7 | 1.43 | 0.13 |

| Related Indole Derivative | MDA-MB-231 | 2.14 | 0.20 |

The presence of the trifluoromethyl group appears to enhance the lipophilicity and cellular uptake of these compounds, contributing to their efficacy in inhibiting cell proliferation .

The mechanism through which this compound exerts its biological effects is primarily through interaction with cellular targets involved in cell cycle regulation and apoptosis. The compound has been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in treated cells .

Case Studies

- Antimalarial Activity : A series of indole derivatives were synthesized and tested for antimalarial activity against Plasmodium falciparum. The trifluoromethyl-substituted compounds demonstrated moderate activity with IC50 values ranging from 1.43 µM to 5.15 µM, indicating potential for further development as antimalarial agents .

- Cancer Cell Studies : In vitro studies on MCF-7 cells revealed that compounds with a trifluoromethyl group exhibited significant antiproliferative effects, with IC50 values as low as 1.43 µM. These studies suggest that the trifluoromethyl substitution enhances the compound's interaction with target proteins involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-(Trifluoromethyl)indoline hydrochloride, and how is purity ensured during purification?

- Methodological Answer : Synthesis typically involves coupling trifluoromethyl-containing precursors with indoline scaffolds under controlled conditions. For example, tetrahydrofuran (THF) is often used as a solvent, with triethylamine (Et₃N) to neutralize byproducts. Purification via column chromatography or recrystallization is critical, monitored by thin-layer chromatography (TLC) for reaction completion. High-purity validation requires nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm molecular structure and substituent positions (e.g., ¹H/¹³C NMR).

- Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis.

- X-ray Crystallography : To resolve stereochemical ambiguities (if crystalline).

Spectral interpretation follows standardized databases (e.g., NIST Chemistry WebBook) and comparative analysis with literature-reported analogs .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Avoid exposure to moisture or extreme pH conditions. Pre-experiment stability tests (e.g., via accelerated degradation studies) under varying temperatures and humidity levels are recommended to establish shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance trifluoromethylation efficiency in indoline derivatives?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may improve electrophilic trifluoromethylation.

- Catalyst Selection : Palladium or copper catalysts for cross-coupling reactions.

- Kinetic Studies : Use in situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation. Computational modeling (DFT) aids in predicting steric/electronic effects of substituents .

Q. What strategies resolve contradictions in stability data of this compound under varying pH conditions?

- Methodological Answer : Discrepancies arise from hydrolysis or photodegradation pathways. Address by:

- Controlled Replicates : Conduct stability assays in triplicate under standardized buffers (pH 2–12).

- Advanced Analytics : Pair HPLC with LC-MS to identify degradation products.

- Environmental Controls : Use dark-room conditions to isolate pH effects from light interference .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites.

- Isotope Labeling : Incorporate ¹⁴C or ³H isotopes for metabolic tracing.

- Data Integration : Cross-reference metabolomics data (e.g., UPLC-QTOF-MS) with toxicity profiles to map bioactivation pathways .

Data Presentation and Reproducibility

Q. How should researchers present spectral and stability data to ensure reproducibility?

- Methodological Answer :

- Tables : Summarize NMR shifts (δ ppm), MS peaks (m/z), and stability half-lives (t₁/₂) with error margins.

- Figures : Use chromatograms with annotated retention times and degradation curves.

- Supplementary Information : Provide raw spectral files and detailed experimental logs (e.g., humidity levels during stability tests) .

Q. What literature search strategies ensure comprehensive coverage of this compound research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.